molecular formula C14H9Cl2NOS B2822560 5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole CAS No. 338417-17-7

5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole

Cat. No.: B2822560
CAS No.: 338417-17-7
M. Wt: 310.19
InChI Key: YZJOWWPHUZDXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole is a chemical compound with the molecular formula C14H9Cl2NOS . It is part of a class of compounds known as benzoxazoles, which have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring substituted with a chloro group at the 5-position and a (3-chlorobenzyl)sulfanyl group at the 2-position .

Scientific Research Applications

Quantum Mechanical Studies and Light Harvesting

A study focused on quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those with similar structural features, highlights their potential light harvesting properties. This research suggests applications in the development of novel inhibitor molecules for the Topoisomerase II enzyme and in the design of dye-sensitized solar cells (DSSCs) due to their efficient light harvesting capabilities (Sheena Mary et al., 2019).

Antifungal Activity

Another application is found in the synthesis of novel tetrazole derivatives containing benzothiazole and benzoxazole moieties for antifungal purposes. These compounds have been evaluated for their activity against various molds and yeasts, showing significant sensitivity and demonstrating the potential for developing new antifungal agents (Łukowska-Chojnacka et al., 2016).

Antimicrobial and Antitubercular Activities

Research into novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds has been conducted, showing a range of activities including antimicrobial, antioxidant, and antitubercular effects. These compounds display potent docking scores with antitubercular receptors, indicating their relevance in treating tuberculosis (Fathima et al., 2021).

Antioxidant and Anthelmintic Activities

Further, dichloro substituted benzoxazole-triazolo-thione derivatives have been synthesized and evaluated for their in vitro antioxidant and anthelmintic activities. Molecular docking studies have also been performed to assess their potential as inhibitors, providing insights into their use in medical chemistry for therapeutic applications (Satyendra et al., 2011).

Future Directions

Benzoxazole derivatives, such as 5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole, have shown promise in various areas of medicinal chemistry. Future research could focus on exploring their potential in treating various diseases, improving their synthesis methods, and understanding their mechanisms of action .

Properties

IUPAC Name

5-chloro-2-[(3-chlorophenyl)methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NOS/c15-10-3-1-2-9(6-10)8-19-14-17-12-7-11(16)4-5-13(12)18-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJOWWPHUZDXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.